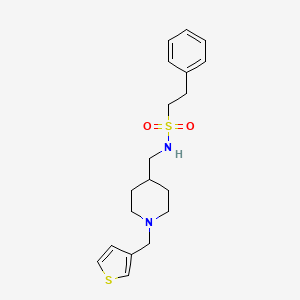

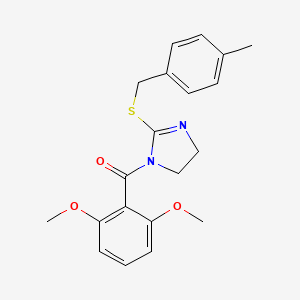

![molecular formula C13H8BrF2NO B2953614 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol CAS No. 452298-18-9](/img/structure/B2953614.png)

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several methods have been developed for the synthesis of this compound. A common route involves the reaction of 2,5-difluorobenzaldehyde with 4-bromo-2-aminophenol in the presence of a base such as sodium hydroxide. The resulting product is characterized by several techniques such as NMR, IR, and mass spectrometry.Molecular Structure Analysis

The molecular structure of this compound is confirmed by IR and 1H-NMR spectral characterization . The optical properties are studied by UV-Visible and photoluminous spectra .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Complex Formation and Characterization : The reaction of similar compounds with metal salts like VOSO4·XH2O and Cu(OAc)2·4H2O has led to the formation of oxido-vanadium(V) and copper(II) complexes, characterized by FT-IR, UV–Vis, and elemental analysis. These complexes have been further analyzed using X-ray diffraction crystallography to determine their molecular structure, showcasing their potential in coordination chemistry (Sheikhshoaie et al., 2015) (Takjoo et al., 2013).

Chemosensors for Metal Ions

- Selective Detection of Metal Ions : Schiff base chemosensors derived from bromoaniline and aldehyde, including compounds similar to the one , have been developed for the selective and notable detection of Cu2+ and Zn2+ ions. These studies highlight the application of such compounds in the detection and quantification of metal ions, contributing to environmental monitoring and analytical chemistry (Das et al., 2021).

Catalysis and CO2 Fixation

- CO2 Chemical Fixation : Research has explored the use of azo-containing Schiff base metal complexes for the chemical fixation of CO2 into cyclic carbonates. This application is crucial for carbon capture and utilization strategies, aiming to reduce atmospheric CO2 levels and produce valuable carbonate compounds (Ikiz et al., 2015).

Polymer Synthesis and Characterization

- Chelate Polymers : Novel Schiff bases and their copper(II) complexes have been synthesized and characterized for their thermal, optical, electrochemical, and morphological properties. These materials are of interest for their potential applications in advanced technologies, including optoelectronic devices (Kaya & Aydın, 2011).

Antimicrobial Studies

- Antimicrobial Properties : Metal ion complexes of Schiff base ligands have been investigated for their antimicrobial activities against various human pathogens. These studies contribute to the search for new antimicrobial agents with potential applications in medical and pharmaceutical fields (Al-sahlanee & Al-amery, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-bromo-2-[(2,5-difluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZHXIFHDGETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)